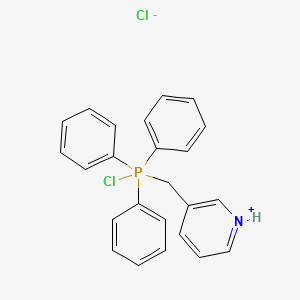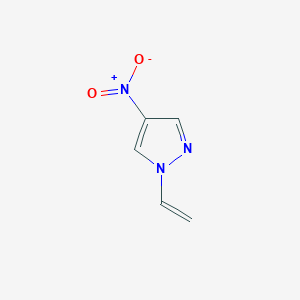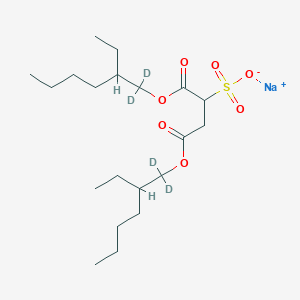
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to three phenyl groups, a pyridinium moiety, and a chloride ion
准备方法
The synthesis of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with a pyridinium salt under specific conditions. The general synthetic route can be summarized as follows:
Reaction of Triphenylphosphine with Pyridinium Salt: Triphenylphosphine is reacted with a pyridinium salt in the presence of a suitable solvent, such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Formation of the Intermediate: The reaction leads to the formation of an intermediate compound, which is then treated with a chlorinating agent, such as thionyl chloride or phosphorus trichloride, to introduce the chloride ion.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The phosphorus center in the compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coordination Reactions: The compound can act as a ligand, coordinating with metal ions to form metal complexes. These reactions are typically carried out in the presence of metal salts and suitable solvents.
Common reagents used in these reactions include nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
科学研究应用
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride has several scientific research applications:
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes such as cross-coupling reactions and hydrogenation.
Material Science: It is employed in the synthesis of novel materials, including polymers and coordination polymers, due to its ability to form stable complexes with metals.
Medicinal Chemistry: The compound is investigated for its potential use in drug design and development, particularly as a precursor for the synthesis of bioactive molecules.
Analytical Chemistry: It is used as a reagent in analytical techniques, including spectroscopy and chromatography, for the detection and quantification of various analytes.
作用机制
The mechanism of action of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride involves its interaction with molecular targets, such as metal ions or biological macromolecules. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
相似化合物的比较
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride can be compared with other similar compounds, such as:
Triphenylphosphine: A simpler organophosphorus compound with three phenyl groups bonded to a phosphorus atom. Unlike this compound, it lacks the pyridinium moiety and chloride ion.
Pyridinium Salts: Compounds containing a pyridinium ion, which can be used as precursors in the synthesis of this compound.
Phosphonium Salts: Compounds with a phosphorus atom bonded to four substituents, including a positively charged group. These salts are structurally similar but may have different reactivity and applications.
This compound is unique due to its combination of a triphenylphosphine moiety, a pyridinium group, and a chloride ion, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
chloro-triphenyl-(pyridin-1-ium-3-ylmethyl)-λ5-phosphane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClNP.ClH/c25-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-26-19-21;/h1-19H,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHZDJURPCRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=C[NH+]=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,5-Dioxopyrrolidin-1-yl) 3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8018216.png)

![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)anilino]methyl]benzoic acid](/img/structure/B8018253.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methylamino]benzoic acid](/img/structure/B8018255.png)

![2-[2-[2-[2-(1,1-Dideuteriododecoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8018269.png)
![1-[(3,5-Diiodo-4-methoxyphenyl)methyl]-5-phenylmethoxyindole](/img/structure/B8018278.png)
![[2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8018282.png)

![[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate](/img/structure/B8018296.png)
![1-(4-Fluorophenyl)-3-[1-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-piperidinyl]-1H-indole](/img/structure/B8018300.png)
![N-(3,4-dimethoxyphenyl)-N-[3-(3,4-dimethoxyphenyl)propyl]-4-nitrobenzamide](/img/structure/B8018304.png)
![(3aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one](/img/structure/B8018310.png)
![2-benzhydryl-N-[(3-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8018319.png)
